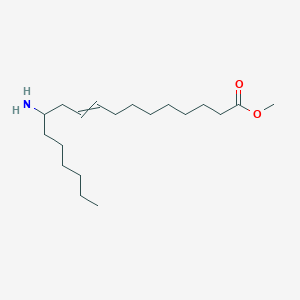

Methyl 12-aminooctadec-9-enoate

説明

特性

CAS番号 |

104259-92-9 |

|---|---|

分子式 |

C19H37NO2 |

分子量 |

311.5 g/mol |

IUPAC名 |

methyl 12-aminooctadec-9-enoate |

InChI |

InChI=1S/C19H37NO2/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18H,3-9,11-12,14-17,20H2,1-2H3 |

InChIキー |

VVZSURKXXXOBJG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)N |

製品の起源 |

United States |

Biological Activity Profiles of Methyl 12 Aminooctadec 9 Enoate and Its Derivatives Non Human Systems

Antimicrobial Efficacy Investigations

Antibacterial Activity Studies (In Vitro)

There is no available information on the activity of Methyl 12-aminooctadec-9-enoate against the specified Gram-positive or Gram-negative bacterial strains. While research exists on related fatty acid methyl esters, such as methyl esters of oleic or linoleic acid, these compounds are structurally distinct and their activity cannot be extrapolated to the amino-derivative .

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus MTCC 96, Staphylococcus aureus MLS-16 MTCC 2940, Bacillus subtilis MTCC 121, Micrococcus luteus MTCC 2470, Enterococcus faecalis)

No studies detailing the Minimum Inhibitory Concentration (MIC) or other measures of efficacy for Methyl 12-aminooctadec-9-enoate against these strains were found.

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella ozaenae, Salmonella enterica)

Research detailing the activity of Methyl 12-aminooctadec-9-enoate against these Gram-negative pathogens is not present in the surveyed literature.

Efficacy against Multi-Drug Resistant (MDR) Bacterial Isolates (e.g., MRSA)

No data could be located regarding the efficacy of Methyl 12-aminooctadec-9-enoate against methicillin-resistant Staphylococcus aureus (MRSA) or other multi-drug resistant isolates.

Antifungal Activity Studies (In Vitro)

Similarly, the antifungal potential of Methyl 12-aminooctadec-9-enoate remains unexplored in the available scientific literature.

Activity against Fungal Strains (e.g., Candida spp.)

No studies were identified that investigated the antifungal properties of Methyl 12-aminooctadec-9-enoate against species of the genus Candida or any other fungal strains.

Anti-biofilm Activity Research

The primary focus of research on Methyl 12-aminooctadec-9-enoate derivatives has been their ability to inhibit the formation of and disrupt established bacterial biofilms. These complex communities of microorganisms are notoriously resistant to conventional antibiotics, making the discovery of novel anti-biofilm agents a critical area of study.

Inhibition of Biofilm Formation and Development

Derivatives of Methyl 12-aminooctadec-9-enoate have shown considerable promise in preventing the initial stages of biofilm formation.

A significant body of research highlights the effectiveness of Methyl 12-aminooctadec-9-enoate derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). A study on novel Schiff base analogues synthesized from (Z)-methyl-12-aminooctadec-9-enoate demonstrated that compounds with specific substitutions, such as electron-withdrawing chlorine or electron-donating hydroxy and methoxy (B1213986) groups, exhibited excellent to good antimicrobial activity against S. aureus MTCC 96 and the MLS-16 MRSA strain. mdpi.com These compounds also showed promising anti-biofilm capabilities. mdpi.com

Another study focusing on lipoamino acid derivatives synthesized from (Z)-methyl-12-aminooctadec-9-enoate and various L-amino acids also reported significant anti-biofilm activity. nih.gov Specifically, the glycine (B1666218) derivative, (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate, was identified as having good anti-biofilm activity against four different Gram-positive bacterial strains, including S. aureus. nih.govresearchgate.net This particular derivative demonstrated a half-maximal inhibitory concentration (IC50) for biofilm inhibition in the range of 1.9-4.1 μg/mL against these strains. nih.govresearchgate.net

A review of small Schiff base molecules as a strategy against biofilm-related infections further corroborates these findings, noting that derivatives of methyl 12-aminooctadec-9-enoate were effective against Gram-positive strains like S. aureus. mdpi.com The review highlighted that the para-chloro derivative, along with hydroxy and methoxy azomethines, showed the best antimicrobial effects and had IC50 values for biofilm inhibition under 10 μM. mdpi.com

**Table 1: Anti-biofilm Activity of Methyl 12-aminooctadec-9-enoate Derivatives against *Staphylococcus aureus***

| Derivative Type | Specific Derivative Example(s) | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Schiff Base Analogues | p-chloro, hydroxy, and methoxy substituted | S. aureus MTCC 96, S. aureus MLS-16 (MRSA) | Excellent to good antimicrobial and promising anti-biofilm activities. IC50 values under 10 μM for biofilm inhibition. | mdpi.com |

| Lipoamino Acid Derivatives | (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate (glycine derivative) | S. aureus MTCC 96 | Good anti-biofilm activity with an IC50 of 1.9-4.1 μg/mL. | nih.govresearchgate.net |

While less extensively studied than S. aureus, the anti-biofilm activity of Methyl 12-aminooctadec-9-enoate derivatives against Staphylococcus epidermidis has also been reported. S. epidermidis is a common cause of biofilm-associated infections on medical implants. A review article includes S. epidermidis ATCC 1228 as one of the strains against which Schiff base derivatives of methyl 12-aminooctadec-9-enoate were evaluated for their anti-biofilm potential. nih.gov This suggests that the activity of these compounds extends to other significant staphylococcal species involved in biofilm formation.

The efficacy of Methyl 12-aminooctadec-9-enoate derivatives against the Gram-negative bacterium Pseudomonas aeruginosa appears to be limited. Research on Schiff base derivatives of methyl 12-aminooctadec-9-enoate indicated that while they were effective against Gram-positive bacteria, Gram-negative strains, including P. aeruginosa, were resistant. mdpi.comdntb.gov.ua This suggests a selective spectrum of activity for these particular derivatives. However, it is worth noting that other types of Schiff bases, not directly derived from Methyl 12-aminooctadec-9-enoate, have shown some activity against P. aeruginosa biofilms, indicating that the core structure plays a crucial role in determining the antibacterial spectrum. usfq.edu.ec

Biofilm Disruption Mechanisms

Understanding the mechanisms by which these compounds inhibit biofilm formation is crucial for their development as therapeutic agents.

While direct studies on the quorum sensing (QS) inhibition mechanisms of Methyl 12-aminooctadec-9-enoate derivatives are not extensively detailed in the available literature, the broader context of anti-biofilm agents suggests this as a plausible mechanism. Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation. usfq.edu.ec A review article discussing various strategies to combat biofilms mentions the potential of certain Schiff base derivatives to act as quorum sensing inhibitors. dntb.gov.ua For instance, a study on a diarylhydrazone derivative highlighted its ability to disrupt quorum sensing. dntb.gov.ua Given that the Schiff base derivatives of Methyl 12-aminooctadec-9-enoate show potent anti-biofilm activity, it is hypothesized that they may interfere with the QS systems of susceptible bacteria like S. aureus. However, further specific research is required to elucidate the exact molecular interactions and confirm this mechanism of action for this particular class of compounds.

Biological Activity of Methyl 12-Aminooctadec-9-enoate and its Derivatives Explored in Non-Human Systems

New research into the biological activities of Methyl 12-aminooctadec-9-enoate and its derivatives has revealed a range of potential applications, from combating microbial threats to antioxidant and anticancer properties. These investigations in non-human systems have begun to shed light on the compound's multifaceted bioactivity.

Inhibition of Microbial Growth

While direct studies on the inhibition of microbial adhesion and biofilm formation by Methyl 12-aminooctadec-9-enoate are limited, research into its derivatives provides insight into its antimicrobial potential. A study on novel amino acid derivatives of (Z)-methyl-12-aminooctadec-9-enoate demonstrated notable antibacterial and antifungal properties. researchgate.net

Specifically, the derivative (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate showed promising antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 3.9 to 7.8 μg/mL against several Gram-positive bacteria. researchgate.net Other derivatives, such as (Z)-methyl 12-(2-aminopropanamido)octadec-9-enoate and (Z)-methyl-12-(pyrrolidine-2-carboxamido)octadec-9-enoate, also displayed moderate activity. researchgate.net These findings suggest that the core structure of Methyl 12-aminooctadec-9-enoate is a viable backbone for the development of new antimicrobial agents.

Further research is required to specifically evaluate the efficacy of Methyl 12-aminooctadec-9-enoate in inhibiting microbial adhesion and reducing biofilm viability.

Antioxidant Capabilities

The antioxidant potential of derivatives of (Z)-methyl-12-aminooctadec-9-enoate has been a key area of investigation. A series of novel phenolipids, synthesized by coupling the parent compound with various phenolic acids, were assessed for their ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.net

The study utilized established assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and superoxide (B77818) radical scavenging tests, to quantify the antioxidant activity. researchgate.net The results indicated that the synthesized phenolipids exhibited a wide spectrum of antioxidant capabilities.

Notably, phenolipids derived from caffeic and gallic acids demonstrated superior antioxidant activity, in some cases exceeding that of common commercial antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol. researchgate.net This enhanced activity is attributed to the synergistic effect of the lipophilic fatty acid chain and the potent free-radical scavenging ability of the phenolic moieties.

The table below summarizes the antioxidant activity of selected phenolipid derivatives of (Z)-methyl-12-aminooctadec-9-enoate.

| Compound ID | Phenolic Acid Moiety | DPPH Scavenging Activity (%) | Superoxide Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

| 7a | Cinnamic acid | 54.3 | 48.2 | 45.6 |

| 7b | p-Coumaric acid | 68.7 | 62.5 | 58.9 |

| 7d | Caffeic acid | 92.1 | 88.4 | 85.3 |

| 7e | Ferulic acid | 75.4 | 71.8 | 67.2 |

| 8a | Benzoic acid | 45.2 | 41.7 | 38.1 |

| 8b | Vanillic acid | 72.3 | 68.1 | 63.5 |

| 8c | Syringic acid | 80.1 | 75.9 | 71.4 |

| 8d | Gallic acid | 95.6 | 91.3 | 88.7 |

| BHT | - | 85.2 | - | 80.5 |

| α-Tocopherol | - | 88.9 | - | 83.1 |

Data adapted from a study on novel phenolipids derived from (Z)‐methyl‐12‐aminooctadec‐9‐enoate. researchgate.net

The research highlights a clear structure-activity relationship for the antioxidant potency of these derivatives. The number and position of hydroxyl groups on the aromatic ring of the coupled phenolic acid play a crucial role. researchgate.net For instance, the presence of multiple hydroxyl groups, as seen in the caffeic acid and gallic acid derivatives (7d and 8d), significantly enhances the antioxidant activity compared to those with fewer or no hydroxyl groups. researchgate.net This is because the hydroxyl groups act as hydrogen donors, which is a primary mechanism for neutralizing free radicals.

In Vitro Anticancer and Cytotoxic Activity

The same series of phenolipid derivatives of (Z)-methyl-12-aminooctadec-9-enoate were also screened for their cytotoxic effects against a panel of human cancer cell lines. researchgate.net

The in vitro anticancer activity was evaluated against four different cancer cell lines: DU145 (prostate cancer), HePG2 (liver cancer), SKOV3 (ovarian cancer), and MDA-MB-231 (breast cancer). researchgate.net Several of the synthesized compounds exhibited moderate to good anticancer activity.

The table below presents the percentage of growth inhibition for selected phenolipid derivatives at a concentration of 100 µg/mL.

| Compound ID | Phenolic Acid Moiety | DU145 | HePG2 | SKOV3 | MDA-MB-231 |

| 7a | Cinnamic acid | 65 | 62 | 58 | 68 |

| 7b | p-Coumaric acid | 72 | 68 | 65 | 75 |

| 7d | Caffeic acid | 55 | 51 | 48 | 58 |

| 7e | Ferulic acid | 68 | 65 | 61 | 71 |

| 8b | Vanillic acid | 75 | 71 | 68 | 78 |

Data adapted from a study on novel phenolipids derived from (Z)‐methyl‐12‐aminooctadec‐9‐enoate. researchgate.net

Interestingly, the compounds derived from cinnamic acid-based phenolic acids (7a, 7b, 7e) and vanillic acid (8b) demonstrated the most significant anticancer activity among the tested derivatives. researchgate.net This suggests that while the presence of multiple hydroxyl groups is beneficial for antioxidant activity, other structural features may be more critical for cytotoxic effects against cancer cells. The lipophilicity imparted by the fatty acid ester chain is believed to enhance the cellular uptake of these compounds, thereby improving their potential as chemotherapeutic agents. researchgate.net

Anticancer and Cytotoxic Activity Studies (In Vitro Cell Lines)

Evaluation against Human Cancer Cell Lines (e.g., DU145, HepG2, SKOV3, MDA-MB-231, PC3, Hep3B, MCF7, A549, HeLa)

Derivatives of ricinoleic acid, the 12-hydroxy analogue of the parent compound, have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. Studies have focused on modifying the carboxylic acid group into esters and various amides to explore their anticancer potential.

For instance, a series of chiral amides and hydroxamic acids derived from ricinoleic acid were tested against HeLa (cervical cancer) and HT29 (colon adenocarcinoma) cell lines. researchgate.net The results indicated that most of the tested compounds were more toxic against HT29 cells than HeLa cells. researchgate.net Another study synthesized various fatty acid esters of betulinic acid and evaluated their cytotoxicity against MCF-7 (breast adenocarcinoma), HT-29, and NCI-H460 (lung cancer) cell lines, demonstrating dose- and time-dependent cytotoxic activity. nih.gov

The cytotoxic activities of several ricinoleic acid derivatives are summarized below. The data shows that converting the methyl ester of ricinoleic acid into amides generally increases cytotoxicity. nih.gov For example, N-((R,Z)-12-hydroxyoctadec-9-enoyl)ethanolamine and its (S)-enantiomer exhibited notable activity against both HeLa and HT29 cell lines. researchgate.netnih.gov

Table 1: Cytotoxicity (IC₅₀ in µM) of Ricinoleic Acid Derivatives against Human Cancer Cell Lines

| Compound | HeLa (Cervical Cancer) | HT29 (Colon Cancer) |

|---|---|---|

| (R,Z)-12-hydroxyoctadec-9-enamide | >200 | 152.0 ± 5.0 |

| (R,Z)-N-methyl-12-hydroxyoctadec-9-enamide | >200 | 195.0 ± 2.0 |

| N-((R,Z)-12-hydroxyoctadec-9-enoyl)pyrrolidine | 114.0 ± 1.0 | 107.0 ± 3.0 |

| N-((R,Z)-12-hydroxyoctadec-9-enoyl)ethanolamine | 42.0 ± 3.0 | 50.0 ± 1.0 |

| (S,Z)-N-methyl-12-hydroxyoctadec-9-enamide | >200 | >200 |

| N-((S,Z)-12-hydroxyoctadec-9-enoyl)pyrrolidine | 120.0 ± 2.0 | 110.0 ± 2.0 |

| N-((S,Z)-12-hydroxyoctadec-9-enoyl)ethanolamine | 45.0 ± 2.0 | 52.0 ± 3.0 |

Data sourced from Matysiak et al. (2019). researchgate.net

Investigation of Selective Cytotoxicity towards Cancer Cells

A critical aspect of anticancer drug development is selective toxicity towards cancer cells with minimal effect on normal, healthy cells. Research into fatty acid derivatives has shown promise in this area. While some ricinoleic acid derivatives showed cytotoxicity against both cancer cells and normal lymphocytes, others have demonstrated a degree of selectivity. nih.gov

For example, a study on diselenide-containing paclitaxel (B517696) nanoparticles highlighted a mechanism for selective cytotoxicity, where the nanoparticles were significantly more toxic to HeLa and MCF7 cancer cells than to normal L929 or BEAS-2B cells. researchgate.net Similarly, certain N-protected dehydroamino acids were found to exhibit low to no toxicity against non-cancer cell lines while being active against cancer cells, suggesting a favorable selectivity profile. nih.gov In one study, ricinoleyl hydroxamic acid was found to inhibit the growth of melanoma and glioblastoma cancer cells completely at a concentration of 50 µg/mL, while normal human dermal fibroblast (HDF) cells were able to continue growing after treatment at the same concentration. nih.gov This suggests that specific modifications to the fatty acid structure can impart a desirable selective action against malignant cells. nih.gov

Structural Determinants of Anticancer Activity

The structure-activity relationship (SAR) is crucial for understanding how chemical structure influences biological effect. For derivatives of ricinoleic acid, several structural features have been identified as key determinants of their anticancer activity.

A primary finding is that the modification of the terminal carboxylic acid group significantly impacts cytotoxicity. nih.gov The methyl esters of ricinoleic acid were found to be the least cytotoxic compounds. nih.gov Conversion of this ester group into amides led to a marked increase in cytotoxic activity against cancer cell lines. nih.gov Among the amide derivatives, those synthesized with ethanolamine (B43304) showed the most promising anticancer potential, suggesting that the presence of a terminal hydroxyl group on the amide moiety enhances activity. nih.gov

The stereochemistry at the C-12 position (R vs. S configuration) did not appear to cause significant differences in the cytotoxic activity of the tested ricinoleic acid derivatives. researchgate.net However, other structural modifications, such as the introduction of an N-acyl dopamine (B1211576) moiety to oleic acid (an isomer of the parent compound's fatty acid chain), have also been shown to induce apoptosis in cancer cells. researchgate.net Furthermore, conjugating amino acids to other molecules like pterostilbene (B91288) has been shown to enhance anti-proliferative activity, with tryptophan-conjugated analogues showing particular efficacy in breast cancer cells. nih.gov This indicates that the amino group, a key feature of Methyl 12-aminooctadec-9-enoate, can be a critical component for biological action when incorporated into larger molecules. nih.gov

Mechanistic and Computational Investigations of Methyl 12 Aminooctadec 9 Enoate and Its Derivatives

Molecular Mechanism of Action Studies (Non-Human Cellular/Molecular)

Research into the molecular mechanisms of Methyl 12-aminooctadec-9-enoate derivatives, particularly Schiff base analogues, has revealed specific effects on microbial cellular processes and interactions with key biomolecular targets.

Effects on Microbial Cellular Processes

Derivatives of Methyl 12-aminooctadec-9-enoate have been shown to exert their antimicrobial effects through multiple pathways that disrupt essential functions in bacteria. The primary mechanism identified is the inhibition of protein synthesis, which is a critical process for bacterial growth and survival. researchgate.netdeepdyve.com Following this, a secondary effect observed is the inhibition of nucleic acid and peptidoglycan production. researchgate.net Peptidoglycan is a vital component of the bacterial cell wall, and its compromised synthesis leads to cell instability and death.

Furthermore, some derivatives are believed to function by increasing the permeability of the bacterial cell membrane. dntb.gov.ua This disruption of the membrane integrity causes leakage of cellular contents and ultimately results in cell death. dntb.gov.ua Studies on Schiff bases derived from Methyl 12-aminooctadec-9-enoate have confirmed their susceptibility against Gram-positive bacteria such as S. aureus and B. subtilis, while Gram-negative bacteria showed resistance. mdpi.com The p-chloro derivative, in particular, demonstrated the most significant antimicrobial effect among the tested compounds. mdpi.com

Interactions with Biomolecules and Cellular Targets

Specific molecular targets have been identified for the broader class of Schiff base compounds, suggesting potential mechanisms for the derivatives of Methyl 12-aminooctadec-9-enoate.

DNA Gyrase : Molecular docking studies and experimental data have indicated that certain Schiff bases act as inhibitors of DNA gyrase. deepdyve.commdpi.com This enzyme is essential for bacterial DNA replication, and its inhibition is a validated antibacterial strategy. dntb.gov.ua Some Schiff base analogues have shown a strong binding affinity for DNA gyrase. researchgate.netdntb.gov.uadntb.gov.ua

Histidine Kinase (e.g., WalK/YycG) : Docking studies on some Schiff base derivatives have explored their interaction with histidine kinases like WalK (also known as YycG). nih.gov This enzyme is part of a two-component system that regulates cell wall metabolism and is crucial for biofilm formation and bacterial virulence in Gram-positive bacteria. nih.gov The ability to interfere with this signaling pathway represents a promising antibiofilm strategy. nih.gov

Vitamin D Receptor (VDR) : Interestingly, computational studies have also predicted a strong binding affinity of some Schiff base compounds for the human Vitamin D Receptor. researchgate.netdntb.gov.uadntb.gov.uaresearchgate.net This suggests a potential for these molecules to modulate VDR-mediated pathways, which could be relevant for their observed anticancer activities in other studies, though this is outside the direct antimicrobial context. dntb.gov.uaresearchgate.net

Computational Chemistry Applications

In-silico methods are increasingly employed to predict the properties and interactions of new chemical entities, guiding their synthesis and evaluation. Such computational studies have been applied to Schiff bases, including those conceptually derived from Methyl 12-aminooctadec-9-enoate.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been instrumental in elucidating the potential mechanisms of action for Schiff base derivatives.

Simulations have been performed to model the interaction of these compounds with various biological targets. For instance, docking studies have corroborated experimental findings by showing stable binding of Schiff bases within the active sites of enzymes like DNA gyrase and the Vitamin D Receptor. researchgate.netdntb.gov.uaresearchgate.net These studies help to visualize the binding modes and identify key interactions, such as hydrogen bonds, that are critical for the compound's activity. nih.gov For example, the docking of a Schiff base into the B. subtilis histidine kinase WalK revealed important hydrogen bond interactions that are thought to be responsible for its antibiofilm activity. nih.gov

In-Silico Prediction of Physicochemical Properties Relevant to Bioactivity

Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These in-silico analyses are vital for assessing the drug-likeness of a compound early in the discovery process. For Schiff bases, these predictions have been used to evaluate their physicochemical properties and pharmacokinetic profiles. dntb.gov.uaresearchgate.net Such studies on related phenolipids and derivatives help in understanding how structural modifications, such as changing the chain length, can influence properties like lipophilicity, which in turn affects membrane permeability and bioactivity. nih.gov

Global Reactivity Descriptors Analysis

Global reactivity descriptors, derived from conceptual density functional theory (DFT), are used to predict the reactivity and stability of molecules. These descriptors include chemical potential, hardness, and electrophilicity. In-silico analyses of these parameters for Schiff base derivatives have been conducted to complement experimental findings on their bioactivity. researchgate.netdntb.gov.uaresearchgate.net By calculating these descriptors, researchers can gain insights into the electronic structure of the molecules and how it relates to their ability to interact with biological targets. dntb.gov.uaresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicitly derived from SAR studies)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of a compound with its biological activity. While specific QSAR studies on Methyl 12-aminooctadec-9-enoate are not extensively available in public literature, the principles of QSAR can be implicitly derived from Structure-Activity Relationship (SAR) studies on related long-chain fatty acid derivatives. Such models are pivotal in drug discovery and design, offering predictive power to identify novel, potent compounds. researchgate.netnih.gov

A typical QSAR study involves the generation of molecular descriptors for a series of compounds with known activities. These descriptors, which can be electronic, steric, hydrophobic, or topological, are then used to build a mathematical model that relates them to the biological response. youtube.com For a molecule like Methyl 12-aminooctadec-9-enoate, key descriptors would likely include its lipophilicity (logP), the presence of the ester and amine functional groups, the length of the aliphatic chain, and the position and stereochemistry of the double bond and the amino group.

For instance, in a hypothetical QSAR model for the biological activity of Methyl 12-aminooctadec-9-enoate derivatives, one could investigate how modifications to the fatty acid chain length or the introduction of different substituents affect activity. The model would aim to quantify these relationships, allowing for the prediction of activity for yet-to-be-synthesized analogs.

A relevant example of this approach is the three-dimensional QSAR (3D-QSAR) and comparative molecular similarity indices analysis (CoMSIA) performed on a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH). researchgate.net FAAH is an enzyme involved in the metabolism of endocannabinoids, which are also fatty acid derivatives. researchgate.net In this study, researchers developed a predictive 3D-QSAR model that provided insights into the structural requirements for potent FAAH inhibition. The model highlighted the importance of steric, electrostatic, and hydrophobic fields around the inhibitor molecules for their interaction with the enzyme's active site. researchgate.net

Based on these examples, a QSAR study on Methyl 12-aminooctadec-9-enoate and its derivatives would likely involve the following steps:

Data Set Selection: A series of structurally diverse analogs of Methyl 12-aminooctadec-9-enoate with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a QSAR model.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

The resulting QSAR model could then be used to virtually screen new derivatives of Methyl 12-aminooctadec-9-enoate, prioritizing the synthesis of compounds with the highest predicted activity.

Enzyme Cascade Reactions and Substrate Specificity (e.g., for fatty acid amine synthesis)

The synthesis of long-chain fatty amines and their derivatives, such as Methyl 12-aminooctadec-9-enoate, can be achieved through environmentally friendly and highly selective enzyme cascade reactions. These biocatalytic systems offer a green alternative to traditional chemical synthesis methods, which often require harsh reaction conditions and produce significant waste. researchgate.net

A prominent example is the biocatalytic conversion of fatty acids into fatty amines using a one-pot tandem cascade involving a carboxylic acid reductase (CAR) and a transaminase (ω-TA). researchgate.net In this system, the CAR first reduces the carboxylic acid to the corresponding aldehyde, which is then aminated by the ω-TA to yield the final fatty amine. researchgate.net This approach has been successfully applied to a range of saturated and unsaturated fatty acids with carbon chain lengths from C6 to C18, achieving high conversion rates. researchgate.net

The synthesis of a closely related compound, (Z)-12-aminooctadec-9-enoic acid, has been demonstrated from ricinoleic acid using a two-enzyme cascade. This process utilizes an alcohol dehydrogenase (ADH) and an amine transaminase (ATA). The ADH oxidizes the hydroxyl group of ricinoleic acid to a ketone, which is then converted to the amino acid by the ATA.

The efficiency and selectivity of these enzyme cascades are critically dependent on the substrate specificity of the involved enzymes. youtube.com Enzyme specificity refers to the ability of an enzyme to catalyze a reaction with a limited range of substrates. byjus.com This specificity is determined by the three-dimensional structure of the enzyme's active site, which complements the shape and chemical properties of the substrate. byjus.com

In the context of fatty acid amine synthesis, the substrate specificity of both the CAR and the ω-TA is crucial. Research has shown that different CARs and TAs exhibit varying levels of activity towards different fatty acid substrates. For example, the degree of unsaturation in the fatty acid chain can influence the conversion efficiency, potentially due to increased solubility of unsaturated substrates in the aqueous reaction medium. researchgate.net

The table below summarizes the substrate scope of a biocatalytic cascade for the conversion of various fatty acids to their corresponding amines, highlighting the impact of chain length and unsaturation on the reaction efficiency.

| Fatty Acid Substrate | Chain Length | Degree of Unsaturation | Conversion (%) |

| Hexanoic acid | C6 | 0 | >95 |

| Octanoic acid | C8 | 0 | >95 |

| Decanoic acid | C10 | 0 | >95 |

| Dodecanoic acid | C12 | 0 | 90 |

| Tetradecanoic acid | C14 | 0 | 85 |

| Hexadecanoic acid | C16 | 0 | 70 |

| Octadecanoic acid | C18 | 0 | 50 |

| Oleic acid | C18 | 1 | 65 |

| Linoleic acid | C18 | 2 | 75 |

Data adapted from studies on biocatalytic amination of fatty acids. researchgate.net

This data indicates that while the enzyme cascade is effective for a broad range of fatty acids, there is a clear preference for shorter chain lengths and the presence of unsaturation can enhance conversion for longer chain fatty acids.

Further investigations into the substrate specificity of enzymes involved in such cascades are essential for optimizing the production of specific fatty acid amines like Methyl 12-aminooctadec-9-enoate. Protein engineering and directed evolution techniques can be employed to tailor the active sites of these enzymes to better accommodate specific substrates, thereby improving reaction yields and selectivity.

Analytical Methodologies for Characterization of Methyl 12 Aminooctadec 9 Enoate and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the structural framework of organic molecules like Methyl 12-aminooctadec-9-enoate. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide a detailed map of its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides precise information about the carbon skeleton and the number and environment of hydrogen atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Methyl 12-aminooctadec-9-enoate, distinct signals are expected for the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on nitrogen or oxygen atoms can have a wide range of chemical shifts depending on the solvent, concentration, and temperature. sciex.com

Key expected proton signals include those for the terminal methyl group of the alkyl chain, the numerous methylene (B1212753) (CH₂) groups, the protons adjacent to the double bond (allylic), the vinylic protons of the double bond, the protons on the carbon bearing the amino group, the protons of the amino group itself, the methylene group adjacent to the ester carbonyl, and the methyl group of the ester. magritek.comilps.org The integration of these signals provides the relative ratio of the protons, and their splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Fatty acid methyl esters have characteristic ¹³C NMR spectra, with four general regions: carbonyl carbons, unsaturated carbons, the methyl ester carbon, and aliphatic carbons. researchgate.netresearchgate.net The large chemical shift range of ¹³C NMR allows for the clear resolution of signals from different carbon atoms. researchgate.net

For Methyl 12-aminooctadec-9-enoate, characteristic peaks would be observed for the carbonyl carbon of the ester, the two olefinic carbons of the double bond, the carbon atom attached to the nitrogen of the amino group, the methyl carbon of the ester group, and the various aliphatic carbons of the long chain. researchgate.netnih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Expected NMR Data for Methyl 12-aminooctadec-9-enoate:

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| CH₃ (terminal) | ~0.8-0.9 | ~14 |

| (CH₂)n | ~1.2-1.6 | ~22-35 |

| CH₂-C=O | ~2.2-2.3 | ~34 |

| CH-NH₂ | ~2.7-3.0 | ~50-55 |

| -NH₂ | Broad, variable (e.g., 1.5-3.0) | - |

| -CH=CH- | ~5.3-5.5 | ~125-135 |

| O-CH₃ | ~3.6-3.7 | ~51 |

| C=O | - | ~174 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. okstate.edu

For Methyl 12-aminooctadec-9-enoate, the FT-IR spectrum would be expected to show several key absorption bands:

N-H Stretching: The amino group (NH₂) would typically show one or two bands in the region of 3300-3500 cm⁻¹. Primary amines usually exhibit two bands due to symmetric and asymmetric stretching vibrations.

C-H Stretching: The aliphatic C-H stretching vibrations of the long alkyl chain would appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent in the range of 1735-1750 cm⁻¹.

C=C Stretching: A weaker absorption for the carbon-carbon double bond would be expected around 1640-1660 cm⁻¹.

N-H Bending: The bending vibration for the primary amine would be observed in the region of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond would likely appear in the 1020-1250 cm⁻¹ range.

C-O Stretching: The C-O stretching of the ester group would produce a strong band between 1160 and 1250 cm⁻¹.

The analysis of these characteristic bands allows for the confirmation of the key functional groups within the molecule. researchgate.netnih.govnih.gov

Expected FT-IR Absorption Bands for Methyl 12-aminooctadec-9-enoate:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=O Stretch (Ester) | 1735-1750 | Strong |

| C=C Stretch (Alkene) | 1640-1660 | Weak to Medium |

| N-H Bend (Amine) | 1590-1650 | Medium |

| C-O Stretch (Ester) | 1160-1250 | Strong |

| C-N Stretch (Amine) | 1020-1250 | Medium |

Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS)

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar, and thermally labile molecules like amino acid derivatives. nih.gov It typically produces protonated molecules [M+H]⁺, providing clear molecular weight information. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the elemental formula. The fragmentation of amino acids in ESI-MS/MS can provide structural information. nih.govresearchgate.net For N-methylated amino acids, characteristic losses such as water and carbon monoxide from the protonated molecule are observed. ilps.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For less volatile compounds like long-chain amino esters, derivatization is often necessary to increase their volatility. creative-proteomics.comsigmaaldrich.com Common derivatization methods include silylation or acylation. sigmaaldrich.com The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. The mass spectrometer then generates a mass spectrum for each component, which can be compared to spectral libraries for identification. The fragmentation patterns observed in the mass spectrum are highly reproducible and provide valuable structural information. For amino acid derivatives, specific fragmentation patterns can be used for structure elucidation. nist.gov

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)

UHPLC-QToF-MS combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of a QToF mass spectrometer. chromatographyonline.comnih.gov This powerful combination is ideal for the analysis of complex mixtures and for the characterization of compounds like modified fatty acids. chromatographyonline.comnih.gov The UHPLC system can effectively separate isomers, while the QToF-MS provides accurate mass measurements for both the parent ion and its fragment ions. This allows for confident identification and structural elucidation of the target compound and its derivatives, even at low concentrations. nih.govresearchgate.net This technique is particularly useful for metabolomics studies involving the profiling of fatty acids and amino acids. nih.govnih.gov

Broader Research Implications and Future Trajectories for Methyl 12 Aminooctadec 9 Enoate Research

Translational Potential in Non-Clinical Biomedical Applications

The unique structure of methyl 12-aminooctadec-9-enoate, which combines a fatty acid backbone with an amino group, positions it as a versatile scaffold for developing novel therapeutic agents. Its translational potential is being explored in several key areas of non-clinical biomedical research.

Development of Next-Generation Antimicrobials

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Fatty acids and their esters have demonstrated significant antimicrobial properties, and methyl 12-aminooctadec-9-enoate serves as a valuable precursor in this endeavor. nih.gov

A pivotal study involved the synthesis of a series of Schiff base analogues derived from methyl 12-aminooctadec-9-enoate. nih.gov These derivatives were screened for their in-vitro antibacterial activity against seven bacterial strains. The results were promising, with several analogues exhibiting good to excellent antimicrobial activities, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov Notably, analogues with specific substitutions (chlorine, hydroxy, and methoxy (B1213986) groups) displayed minimum inhibitory concentration (MIC) values in the range of 9-18 μM. nih.gov This suggests that the methyl 12-aminooctadec-9-enoate backbone can be chemically modified to create potent antimicrobial compounds.

The mechanism of action for fatty acids and their derivatives is often linked to their ability to disrupt the bacterial cell membrane. nih.gov The long hydrocarbon chain of the octadec-9-enoate (B1201768) component can intercalate into the lipid bilayer, leading to increased membrane permeability and eventual cell death. The addition of the amino group and its subsequent modification into Schiff bases can enhance this activity, potentially by altering the molecule's polarity and interaction with the bacterial cell surface. nih.gov

Future research will likely focus on optimizing the structure of these derivatives to enhance their antimicrobial spectrum and potency. This includes exploring a wider range of substitutions and investigating their efficacy against a broader panel of clinically relevant pathogens, including Gram-negative bacteria and fungi.

Innovation in Anti-biofilm Therapeutics

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. nih.gov The development of agents that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research. frontiersin.org Unsaturated fatty acids and their esters have been identified as promising candidates for anti-biofilm therapy. frontiersin.orgnih.gov

The same study that investigated the antimicrobial properties of methyl 12-aminooctadec-9-enoate derivatives also evaluated their anti-biofilm activity. nih.gov The results indicated that these compounds possess promising anti-biofilm and minimum bactericidal concentration (MBC) activities. nih.gov This dual action is particularly advantageous, as it targets both planktonic (free-floating) and biofilm-embedded bacteria.

The anti-biofilm mechanism of fatty acid derivatives may involve the inhibition of initial bacterial attachment to surfaces, a critical first step in biofilm formation. nih.gov They may also interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm development. The specific structural features of the methyl 12-aminooctadec-9-enoate derivatives likely play a role in their ability to disrupt these processes.

Further investigations are warranted to elucidate the precise molecular mechanisms by which these compounds inhibit biofilm formation. Research could explore their effects on the expression of genes involved in adhesion and extracellular matrix production. nih.gov Moreover, testing these compounds in combination with existing antibiotics could reveal synergistic effects, providing a potential strategy to overcome biofilm-associated treatment failures.

Strategies for Nutraceutical and Functional Food Formulations (Antioxidants)

There is a growing interest in the development of nutraceuticals and functional foods that offer health benefits beyond basic nutrition. Antioxidants are key components of these products, valued for their ability to neutralize harmful free radicals. While direct studies on the antioxidant properties of methyl 12-aminooctadec-9-enoate are not yet available, the characteristics of related molecules suggest a potential for such activity.

Studies on other amino acid esters have shown that they can possess significant antioxidant properties. cabidigitallibrary.orgebrary.net The process of esterification can increase the lipophilicity of a molecule, which may enhance its ability to be incorporated into lipid-based food matrices and potentially improve its antioxidant efficacy within cellular membranes. cabidigitallibrary.org For instance, the methyl ester of 3-aminopropanoate demonstrated stronger antioxidant activity than its parent amino acid, β-alanine, a phenomenon attributed to its increased lipophilicity. cabidigitallibrary.org Similarly, ester derivatives of phenolic acids, which are well-known antioxidants, have also been investigated for their antimicrobial and antioxidant capabilities. agriculturejournals.cz

The oleic acid backbone of methyl 12-aminooctadec-9-enoate is a monounsaturated fatty acid, which itself has been a subject of interest in health and nutrition. Formulating a compound like methyl 12-aminooctadec-9-enoate into an emulsion, a common practice for incorporating lipid-soluble compounds into aqueous-based food products, could be a viable strategy for its use as a functional ingredient. nih.gov

Future research should directly assess the antioxidant capacity of methyl 12-aminooctadec-9-enoate using standard assays. Investigating its stability and activity in various food-grade formulations, such as emulsions and microcapsules, will be crucial for its potential application in the nutraceutical and functional food industries.

Pre-clinical Lead Compound Identification for Anticancer Agents

The search for novel anticancer agents is a continuous effort in biomedical research. Oleic acid, the fatty acid component of methyl 12-aminooctadec-9-enoate, has been shown to exhibit both pro- and anti-tumorigenic effects depending on the cancer type and experimental conditions. mdpi.comredalyc.org This suggests that modified versions of oleic acid could be engineered to enhance their anticancer properties.

While there is no direct evidence for the anticancer activity of methyl 12-aminooctadec-9-enoate, research on other modified fatty acid esters provides a rationale for its investigation. For example, oleanolic acid methyl ester has been shown to induce cell death in a concentration- and time-dependent manner in cancer cells, while displaying selective cytotoxicity against them compared to normal cells. nih.gov Another study on a structurally novel fatty acid analog of podophyllotoxin (B1678966) demonstrated strong growth-inhibitory action in a number of solid tumor cells in vitro. nih.gov

The potential anticancer mechanisms of such compounds could involve the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival. mdpi.comnih.gov

The initial step for future research in this area would be to screen methyl 12-aminooctadec-9-enoate and its derivatives for cytotoxic activity against a panel of human cancer cell lines. Promising candidates could then be advanced to pre-clinical studies to evaluate their efficacy and mechanism of action in animal models of cancer.

Biochemical Significance and Metabolic Fate (Non-Human Systems)

Understanding the biochemical journey of methyl 12-aminooctadec-9-enoate in biological systems is crucial for harnessing its potential applications. In non-human systems, particularly microorganisms, its metabolism is likely intertwined with fundamental lipid and amino acid pathways.

Involvement in Lipid Metabolism and Bioconversions

In microbial systems, lipids and their components serve as essential sources of energy and carbon. libretexts.org It is anticipated that methyl 12-aminooctadec-9-enoate, when introduced into a microbial environment, would be metabolized through established pathways.

The first step would likely be the hydrolysis of the ester bond by microbial lipases or esterases, yielding methanol (B129727) and 12-aminooctadec-9-enoic acid. libretexts.org The resulting amino fatty acid would then be subject to further degradation. The fatty acid portion is expected to be catabolized through β-oxidation, a process that sequentially removes two-carbon fragments to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. youtube.com

The fate of the amino group is also of interest. Amino acid metabolism is intricately linked with lipid synthesis and degradation in oleaginous microorganisms. nih.govresearchgate.net The amino group could be removed through deamination, and the resulting carbon skeleton would enter central metabolic pathways. Alternatively, the amino fatty acid could be incorporated into cellular components or participate in bioconversion reactions, leading to the formation of other valuable compounds.

Future research in this area could involve isotopic labeling studies to trace the metabolic fate of methyl 12-aminooctadec-9-enoate in various microorganisms. This would provide a detailed understanding of its breakdown products and identify any novel metabolites that may be formed. Such knowledge could be valuable for applications in biotechnology, such as the use of microorganisms to produce specialty chemicals from fatty acid-based feedstocks.

Environmental Fate and Behavior Studies (General Chemical Research Focus)

No peer-reviewed studies or environmental assessment reports are available that specifically investigate the environmental fate and behavior of Methyl 12-aminooctadec-9-enoate.

Biodegradation Pathways and Kinetics in Environmental Compartments (e.g., soil, water, sediment, activated sludge)

There is no available data on the biodegradation pathways or the kinetics of Methyl 12-aminooctadec-9-enoate in soil, water, sediment, or activated sludge. Research on related compounds, such as fatty acid amides, suggests that the initial step in biodegradation is often the hydrolysis of the amide or ester bond. nih.gov However, without specific studies on Methyl 12-aminooctadec-9-enoate, its susceptibility to microbial degradation and the subsequent fate of its metabolites remain unknown.

Sorption, Desorption, Hydrolysis, and Photolysis Processes in Environmental Media

Specific data regarding the sorption, desorption, hydrolysis, and photolysis of Methyl 12-aminooctadec-9-enoate in environmental media could not be located. The environmental mobility and persistence of a chemical are significantly influenced by these processes. For instance, poly(β-amino esters) are known to have hydrolytically degradable ester linkages. researchgate.net While this suggests that the ester group in Methyl 12-aminooctadec-9-enoate could be susceptible to hydrolysis, empirical data is required for confirmation.

Environmental Exposure Assessment Methodologies and Modeling

There are no specific environmental exposure assessment methodologies or models developed for Methyl 12-aminooctadec-9-enoate. General environmental fate and exposure models are used for chemical risk assessment, but their application to a specific compound requires data on its physicochemical properties, emission scenarios, and degradation rates, none of which are currently available for Methyl 12-aminooctadec-9-enoate. rsc.orgecetoc.org

Advanced Research Methodologies and Interdisciplinary Approaches

The application of advanced research methodologies to the study of Methyl 12-aminooctadec-9-enoate has not been documented in the scientific literature.

Integration with Systems Biology and Omics Technologies

There is no evidence of Methyl 12-aminooctadec-9-enoate being integrated into systems biology or omics-based research. Systems biology approaches are powerful for understanding the complex interactions of molecules within biological systems, and lipidomics, a branch of metabolomics, focuses on the comprehensive study of lipids. nih.govnih.gov While these technologies are used to study various lipids and their derivatives, their application to Methyl 12-aminooctadec-9-enoate has not been reported. merckmillipore.com

High-Throughput Screening (HTS) Assay Development for Derivative Libraries

No high-throughput screening (HTS) assays specifically developed for libraries of Methyl 12-aminooctadec-9-enoate derivatives have been described in the literature. HTS is a critical tool in drug discovery and materials science for rapidly evaluating large numbers of compounds. nih.gov While HTS platforms exist for screening lipid nanoparticles and other lipid derivatives for various applications, including drug delivery, there is no indication that such methods have been applied to this specific compound or its analogues. americanpharmaceuticalreview.comresearchgate.net

Q & A

Q. What are the optimal synthetic pathways for Methyl 12-aminooctadec-9-enoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves esterification and amination of unsaturated fatty acid precursors. For example, analogous esters like methyl hexadec-9-enoate are synthesized via acid-catalyzed esterification under controlled temperature (e.g., 60–80°C) to minimize side reactions . Optimization requires monitoring reaction kinetics using techniques like TLC or GC-MS, adjusting catalyst concentration (e.g., H₂SO₄ or enzymatic catalysts), and ensuring inert atmospheres to prevent oxidation of the double bond. Computational tools (e.g., DFT calculations) can predict intermediate stability and guide solvent selection .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize Methyl 12-aminooctadec-9-enoate’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Identify olefinic protons (δ 5.3–5.5 ppm for cis/trans configurations) and methyl ester signals (δ 3.6–3.7 ppm). The amine proton (δ 1.5–2.0 ppm) may require deuterated solvents to reduce broadening .

- IR : Confirm ester carbonyl (~1740 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).

- MS : Use high-resolution MS to distinguish molecular ion peaks (C₁₉H₃₇NO₂, [M+H]⁺ expected at ~318.28 m/z) and fragmentation patterns to validate the amino-ester linkage .

Purity assessment should combine HPLC with UV/RI detectors and compare retention times against standards .

Q. What strategies are effective for conducting a systematic literature review on this compound’s biological or chemical roles?

- Methodological Answer :

- Define a clear research scope (e.g., "role in lipid metabolism" or "catalytic applications") using databases like PubMed, SciFinder, and Reaxys. Use Boolean operators (e.g., "Methyl 12-aminooctadec-9-enoate AND (synthesis OR degradation)") .

- Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed articles, in vitro/in vivo studies). Tools like PRISMA flowcharts help track screening stages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Methyl 12-aminooctadec-9-enoate across studies?

- Methodological Answer :

- Perform a meta-analysis to quantify heterogeneity using tools like RevMan or MetaDisc. Assess bias via funnel plots and sensitivity analyses .

- Investigate confounding variables: Differences in cell lines, assay conditions (e.g., pH, temperature), or compound purity (e.g., HPLC vs. crude samples) may explain discrepancies. Replicate key experiments under standardized protocols .

- Apply mixed-methods approaches: Combine quantitative bioactivity data with qualitative insights (e.g., researcher notes on experimental limitations) to triangulate findings .

Q. What experimental design considerations are critical for studying the compound’s enzymatic interactions or metabolic pathways?

- Methodological Answer :

- Enzyme kinetics : Use Michaelis-Menten models with varying substrate concentrations. Include negative controls (e.g., heat-inactivated enzymes) and account for solvent effects (e.g., DMSO may inhibit activity) .

- Isotopic labeling : Incorporate ¹³C or ¹⁵N isotopes at the amino group to track metabolic fate via LC-MS/MS.

- Dose-response studies : Design non-linear regression models to determine EC₅₀/IC₅₀ values, ensuring adequate sample sizes (n ≥ 3) and statistical power (α = 0.05) .

Q. How can computational chemistry and machine learning enhance the prediction of this compound’s physicochemical properties or reactivity?

- Methodological Answer :

- Molecular dynamics simulations : Model solvation effects and membrane permeability using software like GROMACS or CHARMM. Validate predictions with experimental logP values .

- QSAR models : Train algorithms on datasets of structurally similar esters/amines to predict properties like solubility or toxicity. Use open-source tools (e.g., RDKit, KNIME) and ensure applicability domain checks .

- Docking studies : Predict binding affinities to target proteins (e.g., lipid receptors) using AutoDock Vina. Cross-validate with SPR or ITC data .

Data Presentation and Reproducibility

Q. What are best practices for presenting complex data (e.g., reaction yields, spectroscopic assignments) in publications?

- Methodological Answer :

- Use tables to summarize reaction conditions (e.g., temperature, catalyst loadings) and yields, ensuring alignment with journal guidelines (e.g., ACS Style) .

- Annotate spectra with peak assignments (δ values, coupling constants) and include raw data in supplementary materials. For crystallography, deposit CIF files in repositories like Cambridge Structural Database .

- Provide detailed protocols via platforms like protocols.io to enhance reproducibility, citing these in the methods section .

Q. How should researchers address challenges in reproducing synthetic or analytical results from literature?

- Methodological Answer :

- Verify critical parameters: Re-examine solvent purity, equipment calibration (e.g., NMR shimming), and reagent sourcing (e.g., Sigma vs. in-house synthesis) .

- Collaborate with original authors to obtain unpublished details (e.g., stirring rates, purification gradients).

- Document all deviations in lab notebooks and publish negative results to inform the community .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。